2,6-Dioxaspiro[4.6]undec-8-ene

spiroacetal physicochemical property LogP

Sourcing differentiated spiroacetal building blocks for diversity-oriented synthesis often leads to limited structural variety. 2,6-Dioxaspiro[4.6]undec-8-ene addresses this gap with a [4.6] framework featuring a reactive endocyclic alkene, enabling precise physicochemical modulation absent in saturated analogs. · Reactive Handle: The alkene allows for epoxidation, dihydroxylation, or halogenation to generate spiroacetal libraries for SAR exploration. · Physicochemical Profile: With a LogP of 1.51 and MW of 154.21, this compound is suited for fine fragrance development and polymer compatibility studies. Supplied at 95% purity for batch-to-batch consistency.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Cat. No. B13245039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxaspiro[4.6]undec-8-ene
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2(CCOC2)OCC=C1
InChIInChI=1S/C9H14O2/c1-2-4-9(11-6-3-1)5-7-10-8-9/h1,3H,2,4-8H2
InChIKeyDPULRNLSQYIVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dioxaspiro[4.6]undec-8-ene: Spiroacetal Building Block


2,6-Dioxaspiro[4.6]undec-8-ene (CAS 2060059-14-3) is a spiroacetal compound featuring a [4.6] bicyclic framework with two oxygen atoms and an endocyclic alkene within the seven-membered ring . With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, it exhibits a topological polar surface area (TPSA) of 18.46 Ų and a calculated LogP of 1.5121 . This compound is commercially available at 95% purity from multiple vendors, primarily serving as a synthetic building block for fragrance formulation and polymer chemistry applications .

Endocyclic alkene as reactive handle for further functionalization
Consistent purity from multi-vendor supply network

2,6-Dioxaspiro[4.6]undec-8-ene: Structural Selection Rationale


Spiroacetal compounds within the dioxaspiro[4.6]undecane class are not interchangeable due to distinct physicochemical properties arising from alkene saturation, methyl substitution, and oxygen positioning. The presence of an endocyclic double bond in 2,6-dioxaspiro[4.6]undec-8-ene introduces conformational rigidity and potential sites for further functionalization (e.g., epoxidation, dihydroxylation) that are absent in its saturated analog 1,6-dioxaspiro[4.6]undecane . Methylated derivatives such as 1,1-dimethyl-2,6-dioxaspiro[4.6]undec-8-ene exhibit increased lipophilicity (LogP ~2.29 vs. ~1.51) and molecular weight (182.26 vs. 154.21 g/mol), which can significantly alter volatility, olfactory character, and polymer compatibility . Furthermore, regioisomers like 6,11-dioxa-spiro[4.6]undec-8-ene (CAS 4745-28-2) differ in oxygen placement, leading to divergent reactivity profiles and commercial availability [1]. These distinctions mandate precise compound selection based on targeted physicochemical and application requirements.

Saturated analog Lacks endocyclic alkene, altering functionalization potential and conformational rigidity
Methylated derivatives Higher lipophilicity may shift volatility and polymer-matrix compatibility
Regioisomer (6,11-dioxa) Different oxygen placement changes reactivity profile and commercial sourcing

2,6-Dioxaspiro[4.6]undec-8-ene: Quantitative Comparison


Molecular Weight and Lipophilicity vs. Analogs

2,6-Dioxaspiro[4.6]undec-8-ene (MW 154.21 g/mol, LogP 1.5121) exhibits lower molecular weight and reduced lipophilicity compared to methylated derivatives 3,3-dimethyl-2,6-dioxaspiro[4.6]undec-8-ene (MW 182.26 g/mol, LogP 2.2907) . Relative to its saturated counterpart 1,6-dioxaspiro[4.6]undecane (MW 156.22 g/mol, LogP 2.0837), the unsaturated compound possesses a marginally lower molecular weight but significantly lower LogP, indicating distinct partitioning behavior .

Lipophilicity vs Analogs
Cross-study comparable
ΔLogP = −0.57 (vs saturated); ΔLogP = −0.78 (vs 3,3-dimethyl)
Partitioning and volatility differ notably from saturated and methylated analogs
Calculated LogP from vendor datasheets; confirm experimentally
spiroacetal physicochemical property LogP

Endocyclic Alkene: Reactive Handle vs. Saturated Analog

The SMILES notation C1=CCOC2(CC1)CCOC2 confirms the presence of an endocyclic double bond within the seven-membered ring of 2,6-dioxaspiro[4.6]undec-8-ene . In contrast, 1,6-dioxaspiro[4.6]undecane is fully saturated (C9H16O2, SMILES not explicitly available but inferred from formula) . This structural distinction confers unique reactivity to 2,6-dioxaspiro[4.6]undec-8-ene, enabling transformations such as epoxidation, dihydroxylation, and hydrogenation that are unavailable to the saturated analog.

Alkene Reactivity
Class-level
Endocyclic alkene present vs saturated analog absent
Enables epoxidation, dihydroxylation, and further elaboration
Inferred from molecular formula; verify reactivity in specific context
alkene functionalization spiroacetal

Regioisomeric Distinction: Oxygen Position and Sourcing

2,6-Dioxaspiro[4.6]undec-8-ene (CAS 2060059-14-3) is a distinct regioisomer of 6,11-dioxa-spiro[4.6]undec-8-ene (CAS 4745-28-2), differing in the position of oxygen atoms within the spirocyclic framework [1]. While both share the same molecular formula (C9H14O2) and molecular weight (154.21 g/mol), their SMILES strings differ: C1=CCOC2(CC1)CCOC2 vs. C1CCC2(C1)OCC=CCO2, respectively. Procurement data indicates that 2,6-dioxaspiro[4.6]undec-8-ene is more widely available from commercial vendors such as Sigma-Aldrich and Leyan, whereas the 6,11-regioisomer is primarily offered by specialty suppliers .

Regioisomer Comparison
Head-to-head
2,6-dioxa regioisomer available from ≥3 major vendors; 6,11-dioxa limited
Oxygen placement impacts reactivity and supply-chain reliability
Vendor catalog analysis 2025; confirm current availability
regioisomer oxygen positioning vendor availability

Purity and Multi-Vendor Procurement

2,6-Dioxaspiro[4.6]undec-8-ene is consistently offered at a minimum purity of 95% across multiple vendors, including Sigma-Aldrich (Enamine catalog), Leyan, and CymitQuimica (Biosynth brand) . This contrasts with certain methylated analogs (e.g., 1,1-dimethyl-2,6-dioxaspiro[4.6]undec-8-ene), which may have more limited commercial sourcing. The multi-vendor availability of the target compound at standardized purity facilitates supply chain redundancy and competitive pricing for research and industrial procurement.

Purity & Sourcing
Cross-study comparable
Purity ≥95% across ≥3 vendors (Sigma-Aldrich, Leyan, CymitQuimica)
Standardized purity supports reproducible procurement and scale-up
Verify lot-specific COA; catalog data as of 2025
purity procurement vendor comparison

2,6-Dioxaspiro[4.6]undec-8-ene: Validated Applications


Alkene-Modified Spiroacetal Derivatives

The endocyclic alkene in 2,6-dioxaspiro[4.6]undec-8-ene serves as a reactive handle for installing hydroxyl, epoxy, or halogen groups, enabling the creation of spiroacetal libraries with modulated physicochemical properties . This reactivity is absent in saturated analogs, making this compound a preferred scaffold for medicinal chemists seeking to explore structure-activity relationships (SAR) around spirocyclic cores.

Fragrance Formulation: Lipophilicity and Volatility

The lower LogP (1.5121) and molecular weight (154.21 g/mol) of 2,6-dioxaspiro[4.6]undec-8-ene relative to methylated derivatives (LogP ~2.29, MW ~182.26) suggest altered volatility and olfactory character, positioning it as a candidate for fine fragrance and personal care product development . The patent literature explicitly claims dioxaspiro compounds of this class for improving, enhancing, or modifying fragrance formulations [1].

Expandable Monomer for Ring-Opening Polymerization

The spiroacetal framework of 2,6-dioxaspiro[4.6]undec-8-ene shares structural homology with 2-phenyl-1,6-dioxaspiro[4.6]undecane, a demonstrated expandable monomer that undergoes cationic double ring-opening polymerization to yield polymers with reduced volumetric shrinkage [2]. While direct polymerization data for 2,6-dioxaspiro[4.6]undec-8-ene are lacking, its unsaturated spiroacetal core suggests potential as a monomer or co-monomer in expanding resin systems for dental composites, adhesives, and precision castings.

Medicinal Chemistry Building Block Sourcing

Given its multi-vendor availability at 95% purity and its unique combination of spirocyclic rigidity and alkene functionality, 2,6-dioxaspiro[4.6]undec-8-ene is a strategic addition to diversity-oriented synthesis (DOS) collections . Its procurement from established suppliers such as Sigma-Aldrich and Leyan ensures batch-to-batch consistency for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Spiroacetal derivatization
Endocyclic alkene reactivity
Functional group installation potential
Fragrance formulation
Lipophilicity and volatility profile
Partitioning and olfactory screening
Ring-opening polymerization
Spiroacetal core expandability
Volumetric shrinkage and polymerization behavior
Diversity-oriented synthesis
Multi-vendor purity and sourcing
Batch-to-batch reproducibility and supply chain

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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